1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5OS2/c18-13-5-2-1-4-12(13)15-21-17-23(22-15)11(10-26-17)7-8-19-16(24)20-14-6-3-9-25-14/h1-6,9-10H,7-8H2,(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMVYJJUKNTAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NC4=CC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have gained attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties. This article aims to consolidate current research findings on the biological activity of this specific compound and related derivatives.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole ring system fused with a thiophene moiety and a fluorophenyl group. This unique arrangement contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(thiophen-2-yl)urea |
| Mechanism of Action | Interaction with molecular targets via hydrogen bonding and modulation of enzyme activity |
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds in this class have shown effectiveness against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
- A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against C. albicans, indicating potent antifungal activity .
Anticancer Potential
The anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in several studies:
- In vitro assays revealed that these compounds can inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- The mechanism appears to involve disruption of microtubule formation and induction of apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of these compounds has also been investigated:
- Studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .
- Analgesic effects were noted in animal models with compounds demonstrating significant reductions in pain response similar to standard analgesics .
Case Study 1: Antimicrobial Activity
A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial efficacy. The most active compound exhibited an MIC value significantly lower than conventional antibiotics against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of these derivatives:
- A specific derivative was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- The compound's selectivity for cancer cells over normal cells was highlighted by its high IC50 value against non-cancerous cell lines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities due to its heterocyclic structure, which allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds can possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
Antimicrobial Properties
Compounds featuring the thiazole and triazole rings have demonstrated antimicrobial activity against various pathogens. The interaction with microbial enzymes or receptors can disrupt cellular processes, leading to cell death. For example, some derivatives have shown effectiveness against Mycobacterium tuberculosis .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its structure allows it to interact with cytokines or inflammatory mediators, potentially reducing inflammation and associated symptoms .
Neuroprotective Effects
Emerging research suggests that similar compounds may offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival under stress conditions. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several studies have explored the applications of thiazolo[3,2-b][1,2,4]triazole derivatives:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related thiazolo-triazole compound on breast cancer cell lines. The results indicated significant cytotoxicity and induction of apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibitory effects compared to standard antibiotics .
Comparison with Similar Compounds
1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
- Structure : Shares the thiazolo[3,2-b][1,2,4]triazole core and 2-fluorophenyl substituent but replaces the thiophen-2-yl urea group with a cycloheptylurea.
- Significance: Highlights the impact of urea substituents on molecular properties.
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()
- Structure : Features a urea bridge and triazole-thioether linkage but lacks the thiazolo-triazole core.
- Synthesis : Prepared via THF-mediated coupling of triazole derivatives with phenyl isocyanates, yielding 67–85% after recrystallization. This method may inform synthetic strategies for the target compound .
Urea Derivatives with Heterocyclic Substituents
Compounds 11a–o ()
- Structure : A series of urea derivatives with thiazol-piperazinyl cores and diverse aryl substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl).
Key Data :
Compound Substituent Yield (%) Molecular Weight (ESI-MS) 11a 3-Fluorophenyl 85.1 484.2 [M+H]+ 11b 3,5-Dichlorophenyl 83.7 534.2 [M+H]+ 11i Phenyl 87.8 466.2 [M+H]+ - Comparison : The target compound’s thiophen-2-yl substituent may reduce steric hindrance compared to bulkier groups (e.g., 3,5-di(trifluoromethyl)phenyl in 11m) while maintaining moderate molecular weight (~500–550 Da). Fluorine atoms, as in 11a, often enhance metabolic stability, suggesting the 2-fluorophenyl group in the target compound could confer similar advantages .
Benzo-Imidazo-Triazole Derivatives (–3)
1-Phenyl-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (7a)
- Structure : Contains a benzo-imidazo-triazole core with thiophen-2-yl and phenyl groups.
- Synthesis : Prepared via general procedure C (40°C, 12 hours) with 67% yield.
- 1H NMR : Key signals at δ 8.08 (d, J=8.4 Hz) and δ 5.72 (s) confirm aromatic and methylene protons.
Fluconazole-Based Thiadiazol-Triazole Derivatives ()
- Structure : Combines triazole, thiadiazole, and urea moieties, e.g., 1-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea.
- Synthesis : Uses K₂CO₃ in acetonitrile with epoxide intermediates.
- Significance : Demonstrates the role of fluorine in antifungal activity. The target compound’s 2-fluorophenyl group may similarly enhance target interactions .
Preparation Methods
General Synthetic Approaches for Thiazolo[3,2-b]triazole Systems
Basic Principles for Thiazolo[3,2-b]triazole Formation
The thiazolo[3,2-b]triazole scaffold represents a bicyclic system with a bridgehead nitrogen atom connecting the thiazole and triazole rings. Two primary synthetic strategies exist for constructing this molecular framework:
Sequential Ring Construction Method
This approach begins with the formation of a triazole ring followed by thiazole ring construction. The key intermediate in this pathway is typically a 3-thio-substituted 1,2,4-triazole which undergoes cyclization to form the fused system.
Direct Cyclization Method
This method involves the direct cyclization of appropriately substituted precursors to simultaneously form both rings of the fused system. This approach often requires specific substrates with functional groups strategically positioned to enable ring formation.
Formation of 4-Amino-5-mercapto-1,2,4-triazole Core
Based on procedures from multiple sources, the synthesis of the triazole core typically begins with a substituted acid hydrazide, which undergoes reaction with carbon disulfide in the presence of potassium hydroxide. This forms the corresponding potassium dithiocarbazinate salt. Subsequent treatment with hydrazine hydrate leads to cyclization, forming the 4-amino-5-mercapto-1,2,4-triazole:
- Reaction of 2-fluorobenzohydrazide with carbon disulfide (55.0 mmol) in absolute ethanol containing potassium hydroxide yields potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate
- Treatment with hydrazine hydrate (99%, 32.0 mmol) for 2-3 hours under reflux conditions produces 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
A typical procedure involves:
- Dissolving the hydrazide (36.0 mmol) in absolute ethanol (70 ml) with potassium hydroxide (55.0 mmol)
- Adding carbon disulfide (55.0 mmol) slowly and stirring overnight at room temperature
- Cooling, diluting with diethyl ether, and collecting the precipitated potassium salt
- Suspending the salt (16.0 mmol) in minimal water (2 ml) with hydrazine hydrate (32.0 mmol)
- Heating under reflux for 2 hours, followed by acidification with concentrated hydrochloric acid
- Filtration and recrystallization from ethanol
Synthesis of 2-Fluorophenyl-Substituted Thiazolo[3,2-b]triazole Core
Formation of the Fused Bicyclic System
The cyclization to form the thiazolo[3,2-b]triazole system from 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves reaction with an appropriate carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride:
- Mixture of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5.0 mmol) and a suitable carboxylic acid (5.5 mmol) in phosphorus oxychloride (20 ml)
- Refluxing for 6-7 hours
- Careful pouring onto crushed ice with stirring
- Neutralization with solid potassium carbonate followed by potassium hydroxide to pH 8
- Standing overnight, followed by filtration, washing with cold water, and recrystallization from absolute ethanol
This synthetic strategy provides the thiazolo[3,2-b]triazole core with different substituents at the 6-position depending on the carboxylic acid employed.
Alternative Approach via Acyl Halides
An alternative approach involves the use of acyl halides rather than the free carboxylic acids for the cyclization step:
- Reaction of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with appropriately substituted acyl halides in anhydrous solvents like dichloromethane or tetrahydrofuran
- Addition of a base (typically triethylamine or potassium carbonate) to neutralize the hydrogen halide formed
- Cyclization of the intermediate under thermal or basic conditions
This approach sometimes offers improved yields and cleaner reaction profiles compared to the phosphorus oxychloride method.
Formation of the Urea Linkage with Thiophene-2-yl Substituent
General Methods for Urea Formation
The formation of the urea linkage represents a critical step in the synthesis of the target compound. Several methods are available for this transformation:
Reaction with Isocyanates
The most direct approach involves the reaction of a primary amine with thiophene-2-isocyanate:
- Dissolving the amine precursor in an anhydrous solvent (typically dichloromethane, tetrahydrofuran, or toluene)
- Addition of thiophene-2-isocyanate at room temperature or under mild heating
- Stirring until completion (typically 2-24 hours)
- Isolation by filtration or chromatography
Reaction with Thiophene-2-amine and Carbonylating Agents
An alternative approach involves the reaction of the terminal amine of the ethyl linker with thiophene-2-amine in the presence of carbonylating agents:
- Reaction with phosgene or its safer alternatives (triphosgene, carbonyldiimidazole, or N,N'-disuccinimidyl carbonate)
- Typically conducted in two steps with isolation of an activated intermediate
- May provide better results when direct reaction with isocyanates proves challenging
Optimized Procedure for Urea Formation
Based on the synthesis of similar urea derivatives, the following procedure is recommended:
- Dissolving the amine-terminated ethyl linker component (1.0 equiv) in anhydrous tetrahydrofuran (10 volumes)
- Addition of thiophene-2-isocyanate (1.1 equiv) under nitrogen atmosphere
- Stirring at room temperature for 4 hours or until complete by TLC
- Concentration and purification by recrystallization or column chromatography
This method typically provides the desired urea derivative in yields of 70-85%.
Complete Synthetic Route for 1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea
Based on the methodologies described above, a complete synthetic route for the target compound is proposed in Table 1, which summarizes the key steps with estimated yields based on literature precedents for similar transformations.
Table 1. Proposed Synthetic Route for 1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea
| Step | Reaction | Key Reagents | Conditions | Expected Yield |
|---|---|---|---|---|
| 1 | Formation of hydrazide | 2-Fluorobenzoic acid, hydrazine hydrate | Reflux in ethanol, 4-6 h | 85-90% |
| 2 | Formation of dithiocarbazinate salt | Carbon disulfide, KOH | RT, ethanol, overnight | 80-85% |
| 3 | Triazole formation | Hydrazine hydrate | Reflux, 2-3 h | 75-80% |
| 4 | Introduction of ethyl linker precursor | 4-oxopentanoic acid, POCl₃ | Reflux, 6-7 h | 60-70% |
| 5 | Reduction of ketone | NaBH₄ | 0°C to RT, methanol, 2 h | 85-90% |
| 6 | Functional group conversion | (i) MsCl, TEA (ii) NaN₃ (iii) PPh₃, H₂O | Sequential steps | 60-65% (overall) |
| 7 | Urea formation | Thiophene-2-isocyanate | RT, THF, 4 h | 70-80% |
Detailed Synthetic Procedures
Synthesis of 2-Fluorobenzohydrazide
A solution of methyl 2-fluorobenzoate (10.0 g, 65 mmol) in ethanol (50 ml) is treated with hydrazine hydrate (80%, 10 ml, 160 mmol). The mixture is refluxed for 4 hours, cooled, and concentrated under reduced pressure. The residue is recrystallized from ethanol to yield 2-fluorobenzohydrazide as white crystals.
Synthesis of 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Following the procedure described in section 2.2, 2-fluorobenzohydrazide is converted to 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol via the dithiocarbazinate intermediate.
Synthesis of 2-(2-Fluorophenyl)-6-(2-oxoethyl)thiazolo[3,2-b]triazole
A mixture of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5.0 g, 23.8 mmol) and levulinic acid (4-oxopentanoic acid) (3.0 g, 25.8 mmol) in phosphorus oxychloride (35 ml) is refluxed for 6 hours. The reaction mixture is cooled and carefully poured onto crushed ice with stirring. After neutralization and workup as described in section 3.1, the product is obtained after recrystallization from ethanol.
Synthesis of 2-(2-Fluorophenyl)-6-(2-hydroxyethyl)thiazolo[3,2-b]triazole
The ketone intermediate (5.0 g) is dissolved in methanol (50 ml) and cooled to 0°C. Sodium borohydride (0.8 g, 21.1 mmol) is added in small portions over 30 minutes. The mixture is stirred for an additional 2 hours at room temperature. The reaction is quenched with water, and the product is extracted with ethyl acetate, dried, and concentrated.
Conversion to Primary Amine
The alcohol is converted to the corresponding primary amine through a three-step sequence:
- Mesylation with methanesulfonyl chloride and triethylamine
- Displacement with sodium azide in DMF
- Reduction of the azide with triphenylphosphine followed by hydrolysis
Urea Formation
The primary amine (1.0 g) is dissolved in anhydrous THF (10 ml) under nitrogen. Thiophene-2-isocyanate (1.1 equiv) is added, and the mixture is stirred at room temperature for 4 hours. The solvent is removed, and the residue is purified by column chromatography or recrystallization to afford the target compound.
Alternative Synthetic Approaches
Convergent Synthesis Strategy
A convergent approach may offer advantages for the synthesis of the target compound:
- Independent preparation of the thiazolo[3,2-b]triazole core with an appropriate functional handle at the 6-position
- Separate synthesis of a functionalized urea derivative
- Final coupling of the two components
This approach might be particularly advantageous for the preparation of multiple analogs with variations in the urea portion.
Microwave-Assisted Synthesis
Several key steps in the synthesis, particularly the formation of the heterocyclic core, can be accelerated using microwave irradiation. This approach typically offers:
- Significantly reduced reaction times (minutes instead of hours)
- Improved yields and purity profiles
- Reduced formation of side products due to more precise temperature control
Optimization of Reaction Conditions
Critical Parameters for Key Steps
Table 2. Optimization Parameters for Critical Synthetic Steps
| Synthetic Step | Critical Parameter | Optimized Condition | Effect on Yield/Purity |
|---|---|---|---|
| Triazole formation | Reaction time | 2.5 hours at reflux | Maximizes yield, minimizes decomposition |
| Cyclization with POCl₃ | Temperature control | Gradual heating to reflux | Reduces side reactions |
| Addition method | Slow addition of reaction mixture to ice | Prevents violent reaction and decomposition | |
| Urea formation | Solvent selection | Anhydrous THF | Provides optimal balance of solubility and reactivity |
| Reaction concentration | 0.1 M | Reduces formation of bis-urea side products |
Purification Strategies
Effective purification is critical for obtaining the target compound in high purity. Based on the properties of similar compounds, the following purification strategies are recommended:
- Column chromatography using ethyl acetate/hexane gradient systems for intermediates
- Recrystallization from ethanol/water or ethanol/hexane for the final product
- Trituration with diethyl ether to remove trace impurities from the final compound
Characterization Data
Spectroscopic Properties
Based on the structural features and spectroscopic data of related compounds, the following spectroscopic characteristics can be anticipated for 1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea:
Table 3. Predicted Spectroscopic Characteristics
| Spectroscopic Method | Key Features | Expected Values |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | Thiophene protons | δ 6.80-7.40 (3H, m) |
| Fluorophenyl protons | δ 7.20-7.80 (4H, m) | |
| Ethyl linker protons | δ 2.90-3.50 (4H, m) | |
| Urea NH protons | δ 8.20-9.10 (2H, br s) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | C-F (d, JC-F ~250 Hz) | δ ~160 |
| Thiazole-triazole C | δ 145-165 | |
| Aromatic C | δ 110-140 | |
| Urea C=O | δ ~155 | |
| Ethyl linker C | δ 30-45 | |
| IR (KBr) | N-H stretching | 3300-3400 cm⁻¹ |
| C=O stretching | 1640-1670 cm⁻¹ | |
| C-F stretching | 1050-1150 cm⁻¹ | |
| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₇H₁₄FN₅OS: m/z = 356.0976 |
Physical Properties
The target compound is expected to be a white to off-white crystalline solid with the following physical properties:
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step protocols, typically starting with cyclization to form the thiazolo-triazole core, followed by alkylation and urea coupling. Key steps include:
- Cyclization : Use DMF or chloroform as solvents with triethylamine as a base to facilitate ring closure .
- Alkylation : Ethyl derivatives are introduced under reflux conditions (60–80°C) in tetrahydrofuran (THF), ensuring inert atmospheres to prevent oxidation .
- Urea Coupling : React with thiophen-2-yl isocyanate in dichloromethane at room temperature, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) . Optimization Tip : Adjust pH to 7–8 during urea formation to avoid side reactions; yields improve to ~65% with catalytic DMAP .
Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?
- NMR : ¹H and ¹³C NMR (DMSO-d6) identify key peaks: thiophene protons at δ 7.2–7.4 ppm, urea NH at δ 9.8–10.2 ppm, and fluorophenyl signals at δ 7.5–8.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 442.1 (±0.2 Da) .
- HPLC : Use a C18 column (acetonitrile/water 70:30) with UV detection at 254 nm; purity >95% is achievable .
Q. How do solvent and catalyst choices impact the stability of functional groups during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require low temperatures (<40°C) to prevent thiazole ring degradation .
- Catalysts : Triethylamine enhances nucleophilic substitution rates, while DMAP accelerates urea bond formation without side-product generation . Critical Note : Avoid strong acids/bases to preserve the fluorophenyl moiety; THF is preferred for Grignard reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Comparative Assays : Test the compound alongside analogs (e.g., phenyl vs. thiophene substitutions) using standardized protocols (e.g., MTT for cytotoxicity) .
- Data Normalization : Control for variables like cell line heterogeneity (e.g., HepG2 vs. MCF-7) and solvent effects (DMSO concentration ≤0.1%) .
- Example : A 2023 study found that replacing thiophene with furan reduced anticancer activity (IC50 from 12 μM to >50 μM), highlighting substituent sensitivity .
Q. What computational strategies predict target interactions and guide rational design?
- Docking Studies : Use AutoDock Vina with PDB targets (e.g., EGFR kinase, 1M17) to model binding. The fluorophenyl group shows π-π stacking with Phe723, while urea forms H-bonds with Asp831 .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations in aqueous environments, correlating with in vitro IC50 values . Validation : Cross-check predictions with SPR assays to measure binding kinetics (ka/kd) .
Q. How to design multi-target activity assays to evaluate anticancer and antimicrobial potential?
- In Vitro Panels :
Q. What structure-activity relationship (SAR) insights emerge from modifying the fluorophenyl or thiophene groups?
- Fluorophenyl : Electron-withdrawing F enhances kinase inhibition (e.g., 2-fluorophenyl analog vs. unsubstituted: IC50 8 μM vs. 22 μM) .
- Thiophene : Replacing with phenyl reduces solubility (logP increases from 2.1 to 3.4) but improves metabolic stability (t1/2 from 2.1 h to 4.5 h in microsomes) . SAR Table :
| Substituent | Activity (IC50, μM) | Solubility (mg/mL) |
|---|---|---|
| 2-Fluorophenyl | 8.0 (EGFR) | 0.12 |
| 3-Thiophene | 12.5 (EGFR) | 0.25 |
| 4-Methoxyphenyl | >50 | 0.08 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
